![molecular formula C17H20N4O2S B6559349 N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide CAS No. 921866-36-6](/img/structure/B6559349.png)
N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide
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Overview
Description
N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.13069707 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide is a compound that has gained interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H28N4O2 with a molecular weight of approximately 390.47 g/mol. The compound features a thiazole ring, a phenylpiperazine moiety, and an acetamide group, which contribute to its biological properties.
The exact mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that it may interact with specific biological targets such as enzymes involved in cancer progression or neurotransmitter receptors in the brain. Compounds with similar structures have shown inhibitory effects on enzymes associated with viral replication and cancer cell proliferation .
Anticancer Properties
Research indicates that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The half-maximal inhibitory concentration (IC50) values for these compounds often range from low micromolar to sub-micromolar concentrations .
Table 1 summarizes the anticancer activity of structurally related compounds:
Neuropharmacological Effects
The phenylpiperazine moiety in this compound suggests potential neuropharmacological activity. Compounds containing piperazine derivatives have been studied for their effects on serotonin and dopamine receptors, which are critical in the treatment of psychiatric disorders. The modulation of these receptors could lead to therapeutic effects in conditions such as anxiety and depression .
Case Studies
A recent study evaluated the anticancer activity of a series of thiazole derivatives, including those similar to this compound. The study utilized MTT assays to assess cell viability and apoptosis assays to determine the mechanism of cell death induced by these compounds. Results indicated that several derivatives significantly inhibited cell growth and induced apoptosis in cancer cells through caspase activation pathways .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds, including N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}acetamide, demonstrate significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies have shown that these compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics.
Anti-inflammatory Properties
The compound's structure suggests potential interactions with inflammatory pathways. Thiazole derivatives are known to inhibit various enzymes involved in inflammation. For instance, studies have indicated that such compounds can modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds may affect cellular signaling pathways critical for tumor growth and survival.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several thiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited MIC values comparable to standard antibiotics, indicating its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Activity
In vitro assays assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The results revealed significant reductions in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound, supporting its potential use in inflammatory disorders.
Case Study 3: Anticancer Studies
A recent study focused on the cytotoxic effects of this compound on various cancer cell lines including breast and lung cancer cells. The compound demonstrated dose-dependent inhibition of cell viability and induced apoptosis through caspase activation pathways.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-13(22)18-17-19-14(12-24-17)11-16(23)21-9-7-20(8-10-21)15-5-3-2-4-6-15/h2-6,12H,7-11H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIMIKOLUYBTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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